4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one
Overview
Description
The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity.Scientific Research Applications
Synthesis of Biologically Active Compounds
- 4-Bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one is used as an intermediate in the synthesis of various biologically active compounds. For instance, its derivative, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is synthesized through multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. This process demonstrates the compound's role in the creation of complex molecular structures relevant in pharmacology and biochemistry (Wang et al., 2016).
Formation of Pyridinium Betaines
- The compound participates in reactions to form pyridinium betaines. For instance, its interaction with pyridine and pyridinecarboxylic acids results in the formation of 1-(3-hydroxy-1-oxo-2-indenyl)-pyridinium hydroxide betaines. These betaines are notable for their unique charge distribution and potential applications in material science and organic chemistry (Frangatos & Taurins, 1959).
Role in Photoinduced Tautomerization
- Studies on derivatives of 4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one, such as 2-(3-bromo-1H-pyrazol-5-yl)pyridine, have revealed its capacity for photoinduced tautomerization. This property is significant in the field of photophysics and photochemistry, as it offers insights into molecular behavior under light exposure, which has implications in the development of photoactive materials (Vetokhina et al., 2012).
Protective Role in Organic Synthesis
- The compound, particularly its analogs like 3-hydroxypyridin-4(1H)-ones, has been used to protect certain aryl bromides in strong alkali. This suggests its utility in organic synthesis, where it prevents undesirable side reactions and aids in the stability of sensitive functional groups (Chen et al., 2008).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It also includes precautions to be taken while handling the compound.
Future Directions
This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new reactions that it could undergo.
properties
IUPAC Name |
4-bromo-1-(2-hydroxyethyl)pyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-1-2-9(3-4-10)7(11)5-6/h1-2,5,10H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPBXJHZWYTNFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C=C1Br)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one | |
CAS RN |
889865-56-9 | |
Record name | 4-bromo-1-(2-hydroxyethyl)-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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